Crizotinib Acetate: A Technical Analysis of its Inhibitory Efficacy on c-MET and ROS1 Receptor Tyrosine Kinases
Crizotinib Acetate: A Technical Analysis of its Inhibitory Efficacy on c-MET and ROS1 Receptor Tyrosine Kinases
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of crizotinib acetate, a potent small-molecule tyrosine kinase inhibitor. It focuses on its mechanism of action and inhibitory effects against the c-MET (hepatocyte growth factor receptor) and ROS1 proto-oncogene receptor tyrosine kinases, which are critical drivers in various malignancies, most notably in specific subsets of non-small cell lung cancer (NSCLC).
Introduction
Crizotinib (PF-02341066) is an orally bioavailable, ATP-competitive small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Initially developed to target c-MET, its potent activity against anaplastic lymphoma kinase (ALK) and ROS1 led to its approval for the treatment of ALK-positive and subsequently ROS1-rearranged advanced NSCLC.[2][3][4] Chromosomal rearrangements involving the ROS1 gene and deregulation of the MET gene (through amplification or exon 14 skipping mutations) result in constitutively active kinases that drive oncogenesis.[5][6] Crizotinib functions by binding to the ATP-binding pocket of these kinases, inhibiting their phosphorylation and subsequent downstream signaling, which ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on these pathways.[2] This guide details the quantitative inhibitory profile of crizotinib, the experimental protocols used for its characterization, and the specific signaling pathways it disrupts.
Quantitative Inhibitory Profile and Pharmacokinetics
Crizotinib demonstrates potent and selective inhibition of c-MET and ROS1 kinases in both biochemical and cellular assays. Its clinical efficacy is well-documented in patient populations with tumors harboring these specific genetic alterations.
In Vitro Potency
The inhibitory activity of crizotinib is typically quantified by its half-maximal inhibitory concentration (IC50).
| Target/Cell Line | Measurement | IC50 Value | Reference |
| Biochemical Assays | |||
| c-MET | Kinase Activity | 8 nM | [7] |
| ALK | Kinase Activity | 20 nM | [7] |
| ALK/c-MET | Kinase Activity | 5 - 25 nmol/L | [8] |
| Cell-Based Assays | |||
| c-MET dependent cells | Proliferation/Phosphorylation | 5 - 20 nmol/L | [7] |
| EBC-1, H1993 (MET amp.) | Proliferation | ≤ 10 nM | [7] |
| ALK-positive ALCL cells | Proliferation/Phosphorylation | 24 - 30 nmol/L | [7] |
| MDA-MB-231 (Breast Cancer) | Proliferation | 5.16 µM | [9] |
| MCF-7 (Breast Cancer) | Proliferation | 1.5 µM | [9] |
| SK-BR-3 (Breast Cancer) | Proliferation | 3.85 µM | [9] |
Clinical Efficacy in ROS1-Rearranged NSCLC
Crizotinib has shown marked and durable responses in patients with advanced NSCLC harboring ROS1 rearrangements.
| Clinical Trial / Study | Metric | Result | Reference |
| PROFILE 1001 | Objective Response Rate (ORR) | 72% | [5][10][11] |
| Median Progression-Free Survival (PFS) | 19.3 months | [11][12] | |
| Median Overall Survival (OS) | 51.4 months | [3][11] | |
| Median Duration of Response (DoR) | 24.7 months | [3][11] | |
| METROS | Objective Response Rate (ORR) | 65% | [6] |
| Median Progression-Free Survival (PFS) | 22.8 months | [6] | |
| AcSé | Best Objective Response Rate (ORR) | 69.4% | [13] |
Clinical Efficacy in MET-Deregulated NSCLC
The clinical activity of crizotinib is also observed in patients with MET amplification or MET exon 14 skipping mutations, though response rates vary.
| Clinical Trial / Study | Patient Cohort | Metric | Result | Reference |
| PROFILE 1001 | MET Exon 14 Mutation | ORR | 32% | [3] |
| Median PFS | 7.3 months | [3] | ||
| METROS | MET Deregulated (Amp or Mut) | ORR | 27% | [6] |
| Median PFS | 4.4 months | [6] | ||
| AcSé | MET ≥6 Copies | Best ORR | 32% | [13] |
| AcSé | MET Mutation | Best ORR | 36% | [13] |
| Median PFS | 2.4 months | [3] |
Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability | ~43% | [14][15] |
| Time to Peak Concentration (Tmax) | 4 to 6 hours | [14][16] |
| Plasma Terminal Half-life | 42 hours | [14][17] |
| Plasma Protein Binding | 91% | [17] |
| Metabolism | Primarily via CYP3A4/5 | [14][18] |
| Excretion | Feces (~63%), Urine (~22%) | [14][19] |
| Recommended Dose | 250 mg twice daily | [14][20] |
Signaling Pathway Inhibition
Crizotinib exerts its anti-tumor effects by directly inhibiting the kinase activity of c-MET and ROS1, thereby blocking downstream signaling cascades essential for tumor cell proliferation, survival, and invasion.
c-MET Signaling Pathway
The c-MET receptor is activated by its ligand, hepatocyte growth factor (HGF).[21] This leads to receptor dimerization, autophosphorylation, and the recruitment of downstream signaling molecules, activating pathways such as PI3K/AKT, RAS/MAPK, and STAT3. Crizotinib competitively binds to the ATP-binding site of the c-MET kinase domain, preventing its phosphorylation and blocking these downstream signals.[21]
ROS1 Signaling Pathway
In cancer, chromosomal rearrangements create fusion genes (e.g., CD74-ROS1) that result in ligand-independent dimerization and constitutive activation of the ROS1 kinase domain.[5] This drives downstream signaling through pathways homologous to those activated by c-MET and ALK, including the PI3K/AKT, MAPK, and STAT3 pathways.[17] Crizotinib inhibits the constitutively active ROS1 fusion kinase, shutting down these oncogenic signals.
Experimental Protocols and Methodologies
The characterization of crizotinib's inhibitory effects on c-MET and ROS1 involves a standardized workflow, from initial biochemical assays to cellular and in vivo models.
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